4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with morpholine and pyridine rings, enhancing its chemical versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Nucleophilic Substitution: Starting with a thieno[3,2-d]pyrimidine derivative, a nucleophilic substitution reaction is carried out with a morpholine derivative under controlled conditions.
Chlorination: The intermediate product is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: Finally, the chlorinated intermediate is coupled with a pyridine derivative in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-morpholin-4-ylpyridin-3-amine
- 2-chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid
- 5-[4-(DIMETHYLAMINO)PHENYL]-6-[(6-MORPHOLIN-4-YLPYRIDIN-3-YL)ETHYNYL]PYRIMIDIN-4-AMINE
Uniqueness
4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine stands out due to its unique thieno[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20ClN5O2S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-[2-chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H20ClN5O2S/c20-19-22-14-11-15(28-17(14)18(23-19)25-5-9-27-10-6-25)13-1-2-16(21-12-13)24-3-7-26-8-4-24/h1-2,11-12H,3-10H2 |
InChI Key |
CFGKLXSNXQAWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.